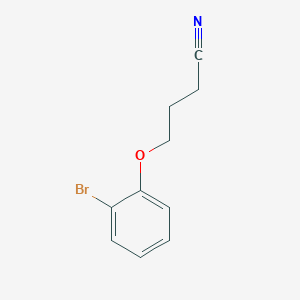

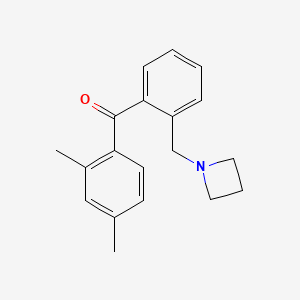

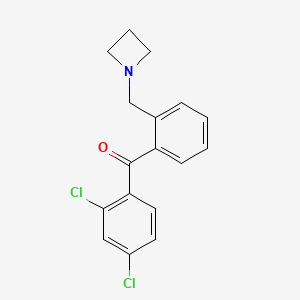

![molecular formula C14H12ClN3O2 B1292986 2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide CAS No. 1071296-09-7](/img/structure/B1292986.png)

2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chloro-substituted benzamide derivatives has been explored in the context of developing compounds with potential biological activities. One such compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was successfully synthesized and its structure was confirmed using X-ray single-crystal diffraction . Although the specific synthesis route for 2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide is not detailed in the provided papers, the synthesis of structurally related compounds typically involves multiple steps, including the formation of amide bonds and the introduction of chloro substituents. These processes are crucial for the final compound's properties and potential biological activities.

Molecular Structure Analysis

The molecular structure of the synthesized compound mentioned in paper was determined to belong to the monoclinic space group P21/n. The precise measurements of the unit cell dimensions and the calculated density suggest a well-ordered crystal lattice. The molecular structure is a key factor in determining the compound's interaction with biological targets, which is essential for its potential use as a herbicide or in other applications. The structural characterization of related compounds, such as those described in paper , provides insight into the design of new antituberculosis drug candidates, indicating the importance of molecular structure analysis in drug development.

Chemical Reactions Analysis

While the specific chemical reactions involved in the synthesis of 2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide are not described in the provided papers, the general approach to synthesizing benzamide derivatives often involves reactions such as nitration, chlorination, and amide bond formation. The chemical reactivity of the chloro and amide groups is pivotal for further functionalization of the molecule, which can lead to a variety of biological activities. The synthesis of 8-nitro-1,3-benzothiazin-4-ones from related precursors, as mentioned in paper , exemplifies the type of chemical transformations that these compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted benzamides are influenced by their molecular structure. The crystallographic data provided for the compound in paper indicates a density of 1.519 g/cm³ and specific measurements of the unit cell, which are important for understanding the material's properties. These properties, along with solubility, melting point, and reactivity, are critical for the application of these compounds in various fields, including agriculture and medicine. The preliminary herbicidal activity of the compound in paper , with an inhibition rate of 15.1% at 100 µg/mL against barnyard grass, demonstrates the practical implications of these properties in a real-world context.

特性

IUPAC Name |

2-chloro-N-[3-(hydrazinecarbonyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c15-12-7-2-1-6-11(12)14(20)17-10-5-3-4-9(8-10)13(19)18-16/h1-8H,16H2,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZUEZIWOGKFLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

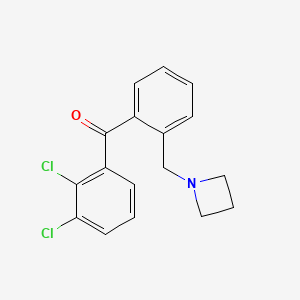

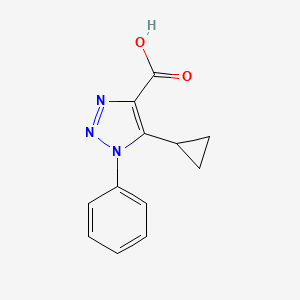

![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)

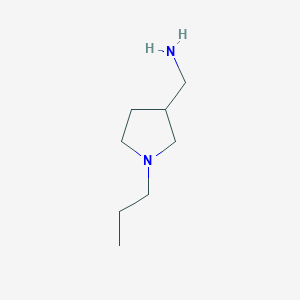

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)